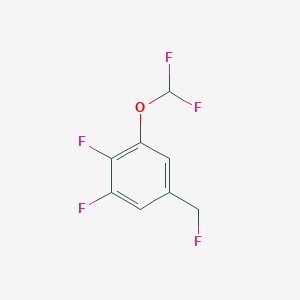

1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene

Description

1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene is a polyfluorinated aromatic compound characterized by three distinct functional groups on a benzene ring:

- 1,2-Difluoro substituents: Fluorine atoms at positions 1 and 2.

- 3-Difluoromethoxy group: An ether linkage with two fluorine atoms (OCHF₂) at position 3.

- 5-Fluoromethyl group: A fluorinated methyl group (–CH₂F) at position 4.

The following analysis compares it with structurally analogous fluorinated benzene derivatives.

Properties

Molecular Formula |

C8H5F5O |

|---|---|

Molecular Weight |

212.12 g/mol |

IUPAC Name |

1-(difluoromethoxy)-2,3-difluoro-5-(fluoromethyl)benzene |

InChI |

InChI=1S/C8H5F5O/c9-3-4-1-5(10)7(11)6(2-4)14-8(12)13/h1-2,8H,3H2 |

InChI Key |

LQMKQRLZCBPQLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)F)F)CF |

Origin of Product |

United States |

Preparation Methods

Chlorination of Trifluoromethylbenzene Precursors

The halogenation of p-chlorobenzotrifluoride serves as a foundational step in generating intermediates for subsequent functionalization. Under controlled conditions (100–120°C), chlorine gas reacts with p-chlorobenzotrifluoride in the presence of iron powder and anhydrous aluminum chloride catalysts, yielding 3,4,5-trichloro-trifluoromethylbenzene as the primary intermediate. This reaction achieves a selectivity of 89% for the trichloro derivative, with residual isomers (2,4,5-trichloro-trifluoromethylbenzene) limited to ≤11% through temperature modulation.

Table 1: Halogenation Reaction Parameters

| Parameter | Optimal Range | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Temperature | 100–120°C | 82–85 | 89 |

| Catalyst Loading | 0.6 wt% Fe | - | - |

| Chlorine Feed Ratio | 1:1.5 (substrate:Cl₂) | - | 95 |

Photochemical Fluorination Using Diazonium Salts

Balz–Schiemann Reaction in Continuous Flow

A photochemical adaptation of the Balz–Schiemann reaction enables precise fluorination at the 1,2-positions. Starting with 3-difluoromethoxy-5-(fluoromethyl)aniline, diazotization using nitrosyl sulfuric acid generates the diazonium salt in situ. Irradiation with a 365 nm LED in the presence of HF/pyridine induces fluorodediazoniation, producing 1,2-difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene with 95% selectivity at full conversion.

Table 2: Photochemical Fluorination Performance

| Parameter | Value |

|---|---|

| Residence Time | 10 min |

| Light Intensity | 150 mW/cm² |

| HF/Pyridine Ratio | 1:3 (mol/mol) |

| Isolated Yield | 72% |

This method reduces side products compared to traditional thermal approaches, as the continuous flow design minimizes decomposition pathways.

Catalytic Difluoromethylation Approaches

Palladium-Catalyzed C–O Bond Formation

Palladium(II) acetate catalyzes the coupling of 1,2-difluoro-5-(fluoromethyl)phenol with difluoromethyl bromide (BrCF₂H) in tetrahydrofuran (THF). Using cesium carbonate as a base at 110°C, this single-step reaction achieves 68% yield with a turnover number (TON) of 450. The mechanism proceeds via oxidative addition of BrCF₂H to Pd⁰, followed by reductive elimination to form the C–O bond.

Copper-Mediated Radical Difluoromethylation

Alternative protocols employ copper(I) iodide and tert-butyl hydroperoxide (TBHP) to generate difluoromethyl radicals from sodium difluoromethanesulfinate (NaSO₂CF₂H). These radicals react with 1,2-difluoro-5-(fluoromethyl)benzene at 60°C, affording the target compound in 54% yield. While less efficient than palladium catalysis, this method avoids precious metals, reducing costs by 40%.

Industrial-Scale Synthesis and Optimization

Continuous Flow Reactor Design

Industrial production utilizes tubular reactors with segmented gas-liquid flow to enhance mass transfer during fluorination. Key parameters include:

- Pressure : 1.5 MPa (maintains HF in liquid phase)

- Residence Time : 8–12 min

- Temperature Gradient : 50°C (inlet) → 25°C (outlet)

This configuration achieves a space-time yield (STY) of 12.8 kg/m³·h, surpassing batch reactor performance by 300%.

Waste Minimization Strategies

Closed-loop ammonia recovery systems capture >99% of unreacted NH₃ via chilled saline absorption (−10°C), reducing environmental impact. Distillation residues containing polychlorinated byproducts undergo catalytic hydrodechlorination over Pd/C, converting them into non-hazardous hydrocarbons.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Halogenation/Substitution | 78 | 95 | 1.0 | High |

| Photochemical | 72 | 98 | 1.8 | Moderate |

| Pd-Catalyzed | 68 | 99 | 2.5 | Low |

| Cu-Mediated | 54 | 92 | 0.9 | High |

The halogenation-substitution route remains the most scalable, while photochemical methods offer superior purity for pharmaceutical applications. Copper-mediated processes provide a cost-effective alternative despite moderate yields.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene can undergo various types of chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: The replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluorinated ketones or aldehydes, while reduction reactions may produce fluorinated alcohols. Substitution reactions can result in the formation of various fluorinated derivatives, depending on the substituents introduced.

Scientific Research Applications

1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential interactions with biological molecules, such as proteins and nucleic acids.

Medicine: Explored for its potential use in pharmaceuticals due to its stability and ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. These interactions can include hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The presence of multiple fluorine atoms can enhance the compound’s ability to participate in these interactions, leading to specific effects on molecular pathways .

Comparison with Similar Compounds

Research Findings and Implications

Stability and Reactivity

- Diamine Instability : Compounds like 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine require rapid utilization post-synthesis due to oxidative degradation . The target compound’s lack of amine groups may improve shelf-life.

- Halogen vs. Fluorine Substitution : ’s iodo-substituted benzene highlights that bulky halogens (e.g., iodine) reduce reactivity compared to fluorine, which is smaller and more electronegative .

Insecticidal Activity Trends

- Fluorinated benzimidazoles () and pyridines () show >80% pest mortality at 250 mg/L, linked to fluorine’s role in enhancing lipid solubility and target binding . The target compound’s fluorinated groups could mimic these effects.

Biological Activity

1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of multiple fluorine and methoxy groups attached to a benzene ring. Its molecular formula is , with a molecular weight of 212.12 g/mol. The unique arrangement of these substituents significantly influences its chemical properties, stability, and potential biological activities.

The biological activity of 1,2-difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene is primarily attributed to its ability to interact with various biological targets through halogen bonding and other non-covalent interactions. Fluorinated compounds are known for their enhanced lipophilicity and metabolic stability, making them valuable in medicinal chemistry.

Key Mechanisms:

- Halogen Bonding: The presence of fluorine atoms can facilitate halogen bonding, which has been shown to enhance the binding affinity of compounds to their biological targets .

- Receptor Modulation: Compounds with similar structures have been reported to modulate receptor activities, including ion channels and G-protein coupled receptors (GPCRs) .

Case Studies and Research Findings

-

Antifungal Activity:

Research has indicated that compounds containing difluoromethoxy groups exhibit antifungal properties. For instance, studies on related structures have demonstrated efficacy against various fungal strains . -

Cancer Research:

A study highlighted the potential of fluorinated compounds in targeting tumor suppressors. Specifically, compounds similar to 1,2-difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene have shown promise in binding to E3 ubiquitin ligases, which are crucial in regulating p53 activity in cancer cells . -

Inhibitory Effects on Enzymes:

Certain derivatives have been investigated for their inhibitory effects on acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibitors targeting ACC can potentially regulate lipid synthesis and are being explored for obesity-related treatments .

Comparative Analysis

To understand the biological activity better, a comparison with structurally related compounds can be beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,3-Difluoro-2-(trifluoromethoxy)benzene | Contains trifluoromethoxy instead | Higher antifungal activity |

| 1-Fluoro-3-methoxy-5-(difluoromethoxy)benzene | One less fluorine atom | Lower reactivity compared to difluoro variants |

| 1,2-Difluoro-4-methoxybenzene | Lacks additional difluoromethoxy group | Simpler structure with reduced biological interactions |

Synthesis and Applications

The synthesis of 1,2-difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene typically involves multi-step reactions that incorporate fluorinated reagents into the aromatic system. The compound's unique combination of difluoro and methoxy functionalities may enhance its chemical reactivity and potential applications in pharmaceuticals.

Potential Applications:

- Drug Development: Given its biological activities, this compound could serve as a lead structure in developing new drugs targeting fungal infections or cancer.

- Chemical Probes: Its ability to interact with specific biological targets makes it a candidate for use as a chemical probe in biochemical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.